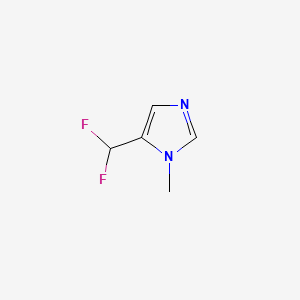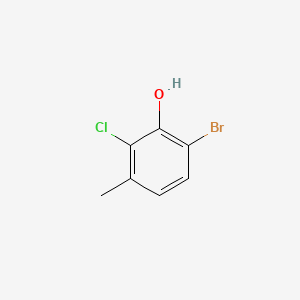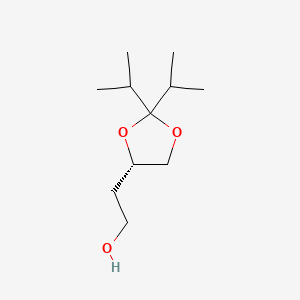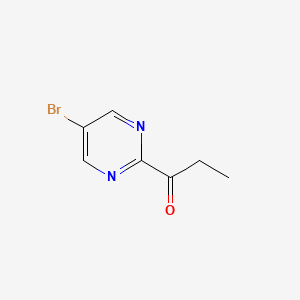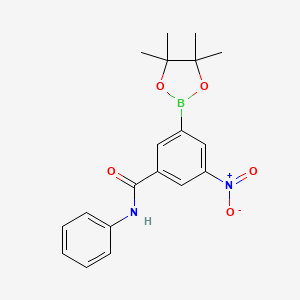
(±)-2-Hydroxyhexanoic--d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-2-Hydroxyhexanoic–d3 Acid is a deuterated analog of 2-hydroxyhexanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing and studying metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Hydroxyhexanoic–d3 Acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. The reaction is usually carried out under mild conditions with a suitable catalyst such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of (±)-2-Hydroxyhexanoic–d3 Acid may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuterated product. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization to ensure high isotopic purity.
化学反応の分析
Types of Reactions
(±)-2-Hydroxyhexanoic–d3 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the precursor can be reduced to form the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-oxohexanoic acid or hexanoic acid.
Reduction: Formation of 2-hydroxyhexanoic acid.
Substitution: Formation of 2-chlorohexanoic acid or 2-bromohexanoic acid.
科学的研究の応用
(±)-2-Hydroxyhexanoic–d3 Acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of (±)-2-Hydroxyhexanoic–d3 Acid involves its incorporation into metabolic pathways where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and the role of specific enzymes. The molecular targets and pathways involved include various dehydrogenases and oxidases that interact with the hydroxyl and carbonyl groups of the compound.
類似化合物との比較
Similar Compounds
2-Hydroxyhexanoic Acid: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Oxohexanoic Acid: A precursor in the synthesis of (±)-2-Hydroxyhexanoic–d3 Acid.
Hexanoic Acid: A related compound with a carboxylic acid functional group instead of a hydroxyl group.
Uniqueness
The uniqueness of (±)-2-Hydroxyhexanoic–d3 Acid lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The isotopic substitution can lead to differences in reaction rates and mechanisms, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
1219798-84-1 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
135.177 |
IUPAC名 |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
InChIキー |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
SMILES |
CCCCC(C(=O)O)O |
同義語 |
(±)-2-Hydroxyhexanoic--d3 Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


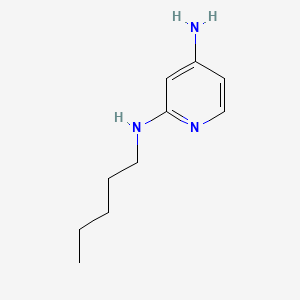
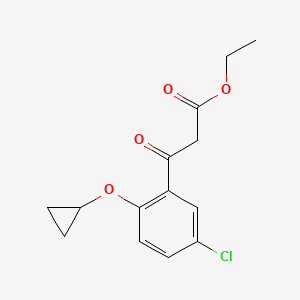
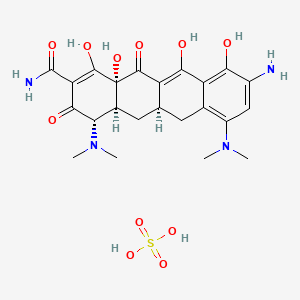
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
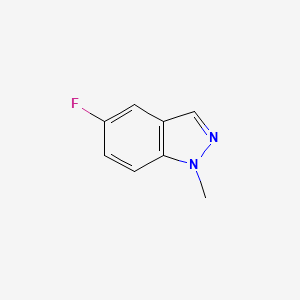
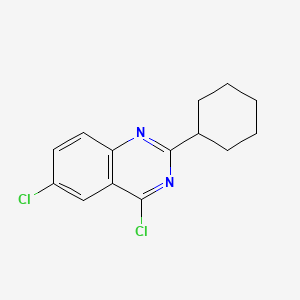
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
